6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
Scientific Research Applications
6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of cyclin-dependent kinases (CDKs), which are targets for cancer therapy.
Biological Studies: The compound’s structural similarity to purines makes it useful in studying enzyme interactions and cellular processes.
Industrial Applications: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine typically involves the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with various nucleophiles. One common method includes the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine, resulting in the formation of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity, typically involving the use of solvents like toluene and catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type, where the chlorine atom is replaced by different nucleophiles.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution Reactions: These involve the replacement of one functional group with another, often to enhance the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include methylamine, sodium hydride, and various organic solvents like toluene. Reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, the reaction with methylamine produces 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Mechanism of Action
The mechanism of action of 6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to the selective killing of cancer cells . The molecular pathways involved include the inhibition of CDK2/cyclin A2, which is crucial for cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
What sets 6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine apart is its specific substitution pattern, which imparts unique biological activities and makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
6-chloro-1-methyl-4,7-dihydropyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN4/c1-11-5-4(3-9-11)2-8-6(7)10-5/h3H,2H2,1H3,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXXECBMUOPFOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CN=C(N2)Cl)C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.